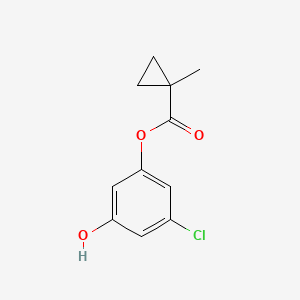
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, also known as hydantoins. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. The presence of a hexadecanoyl group and two phenyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can be achieved through the Bucherer–Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol. The reaction is typically carried out at 60-70°C to produce hydantoins . The specific steps for synthesizing this compound would involve the use of hexadecanoyl chloride, benzil, and ammonium carbonate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Bucherer–Bergs reaction, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. For example, phenytoin, a derivative of this compound, acts by inhibiting sodium channels in the brain, thereby stabilizing neuronal membranes and preventing seizures . The specific molecular targets and pathways for this compound would depend on its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Phenytoin: Known for its anticonvulsant properties and used in epilepsy treatment.
5,5-Diphenylimidazolidine-2,4-dione: A simpler analog without the hexadecanoyl group, used in various chemical and biological studies.
Hydantoins: A broader class of compounds with diverse applications in medicine and industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Eigenschaften
CAS-Nummer |
139183-82-7 |
|---|---|
Molekularformel |
C31H42N2O3 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
1-hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-25-28(34)33-30(36)32-29(35)31(33,26-21-16-14-17-22-26)27-23-18-15-19-24-27/h14-19,21-24H,2-13,20,25H2,1H3,(H,32,35,36) |
InChI-Schlüssel |
HAPMVTJSQDTAJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

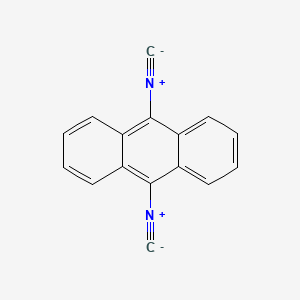


![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
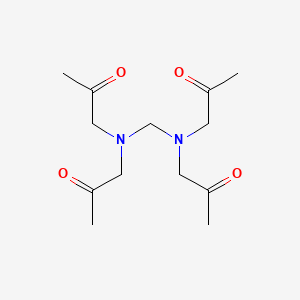

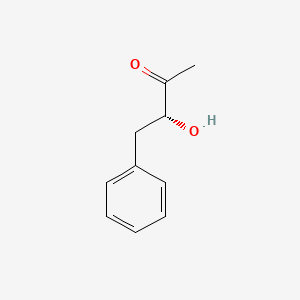
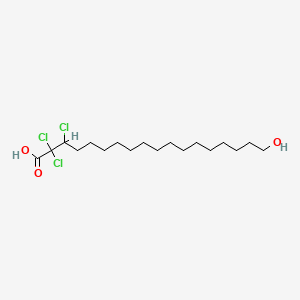
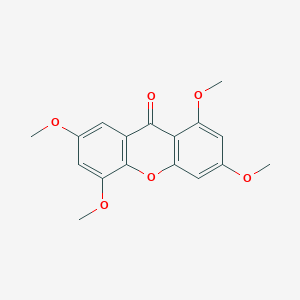
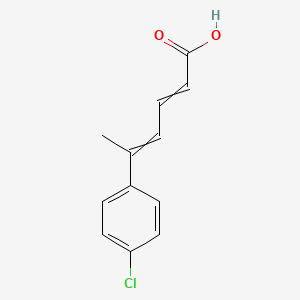
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)
